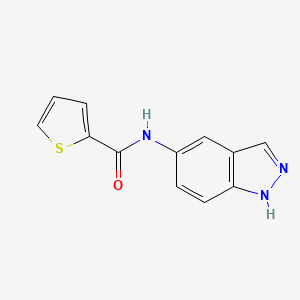

N-(1H-indazol-5-yl)thiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indazol-5-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c16-12(11-2-1-5-17-11)14-9-3-4-10-8(6-9)7-13-15-10/h1-7H,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQPXYOFNYTTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1h Indazol 5 Yl Thiophene 2 Carboxamide and Its Analogues

Retrosynthetic Analysis of the N-(1H-indazol-5-yl)thiophene-2-carboxamide Framework

A retrosynthetic analysis of N-(1H-indazol-5-yl)thiophene-2-carboxamide logically disconnects the molecule at the amide bond. This primary disconnection reveals two key building blocks: 5-amino-1H-indazole and thiophene-2-carbonyl chloride (or another activated form of thiophene-2-carboxylic acid). This approach simplifies the synthetic challenge into the preparation of these two precursor molecules.

Figure 1: Retrosynthetic Disconnection of N-(1H-indazol-5-yl)thiophene-2-carboxamide

This analysis forms the basis for the convergent synthesis strategy, where the two key fragments are synthesized separately and then coupled in the final step.

Primary Synthetic Routes to N-(1H-indazol-5-yl)thiophene-2-carboxamide

The primary route for the synthesis of N-(1H-indazol-5-yl)thiophene-2-carboxamide hinges on the successful formation of the central amide linkage. This involves the preparation of the requisite precursors and the optimization of the coupling reaction.

Amide Bond Formation Strategies for Thiophene-2-carboxamides

The formation of the amide bond between a thiophene (B33073) carboxylic acid and an amine is a well-established transformation in organic synthesis. Several methods can be employed:

Acyl Chloride Method: Thiophene-2-carboxylic acid can be converted to the more reactive thiophene-2-carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with 5-amino-1H-indazole in the presence of a base (e.g., pyridine, triethylamine) to form the desired amide. This is often a high-yielding and straightforward method.

Coupling Reagent-Mediated Amidation: A wide array of coupling reagents can facilitate the direct formation of the amide bond from thiophene-2-carboxylic acid and 5-amino-1H-indazole. Common coupling agents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) often used in conjunction with an additive such as N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. researchgate.net Other phosphonium- or uronium-based coupling reagents can also be effective.

Titanium Tetrachloride Mediated Condensation: A one-pot condensation reaction mediated by titanium tetrachloride (TiCl₄) has been reported for the synthesis of related N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com This method involves the reaction of the amine and the carboxylic acid in the presence of TiCl₄ and a base like pyridine. mdpi.com

A general reaction scheme for the amide bond formation is presented below:

Scheme 1: General Amide Bond Formation

Preparation of the 5-Amino-1H-indazole Precursor

The synthesis of 5-amino-1H-indazole is a critical step. A common route starts from a commercially available substituted nitrotoluene. For instance, 4-methyl-3-nitroaniline (B15663) can be diazotized and then cyclized to form the corresponding nitroindazole. Subsequent reduction of the nitro group yields the desired 5-amino-1H-indazole.

Scheme 2: Synthesis of 5-Amino-1H-indazole

Alternative synthetic routes to the indazole core have also been developed, including palladium-catalyzed C-H amination reactions of aminohydrazones. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of N-(1H-indazol-5-yl)thiophene-2-carboxamide is highly dependent on the reaction conditions. Key parameters to optimize include:

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used for amide coupling reactions.

Temperature: Reactions involving acyl chlorides are often performed at low temperatures (e.g., 0 °C) to control reactivity, while coupling reagent-mediated reactions may be carried out at room temperature.

Base: The choice and amount of base are crucial to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amine.

Reaction Time: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time.

The table below summarizes typical conditions and yields for the synthesis of analogous thiophene-2-carboxamides, which can serve as a starting point for optimizing the synthesis of the title compound.

| Precursor 1 | Precursor 2 | Coupling Method | Solvent | Base | Yield (%) | Reference |

| 5-Bromothiophene-2-carboxylic acid | Pyrazin-2-amine | TiCl₄ | Pyridine | Pyridine | 75 | mdpi.com |

| 5-Bromothiophene-2-carboxylic acid | Various aryl boronic acids | Suzuki Coupling | 1,4-Dioxane (B91453) | K₃PO₄ | 37-72 | mdpi.com |

| Nicotinic acid derivatives | Thiophen-2-amine derivatives | Not specified | Not specified | Not specified | Not specified | mdpi.com |

Synthesis of Structural Analogues of N-(1H-indazol-5-yl)thiophene-2-carboxamide

The synthesis of structural analogues allows for the exploration of structure-activity relationships. Derivatization can be performed on both the indazole ring and the thiophene ring.

Derivatization Strategies on the Indazole Ring

The indazole core offers multiple positions for modification. Common derivatization strategies include:

N-Alkylation/Arylation: The nitrogen atoms of the indazole ring can be alkylated or arylated to introduce various substituents. For example, N-alkylated indazole-5-carboxamide derivatives have been synthesized. nih.gov

Substitution on the Benzene (B151609) Ring: Functional groups on the benzene portion of the indazole can be introduced or modified. For instance, starting from different substituted anilines allows for the synthesis of indazoles with various substituents at positions 4, 6, or 7.

Functionalization at C3: The C3 position of the indazole ring can also be functionalized. For example, 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been synthesized as kinase inhibitors. nih.gov

The following table provides examples of derivatized indazoles that could be used to generate analogues of the target compound.

| Indazole Derivative | Synthetic Application | Reference |

| N-alkylated indazole-5-carboxamides | Lead structures for hepcidin (B1576463) production inhibitors | nih.gov |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Tyrosine threonine kinase (TTK) inhibitors | nih.gov |

| 3-Amino-1H-indazole derivatives | Precursors for N-phenyl-1H-indazole-1-carboxamides with antiproliferative activity | researchgate.netnih.gov |

Modifications of the Thiophene Moiety

The thiophene ring within the N-(1H-indazol-5-yl)thiophene-2-carboxamide scaffold is a prime target for chemical modification to generate analogues with diverse properties. Synthetic strategies often begin with a pre-functionalized thiophene, such as 5-bromothiophene-2-carboxylic acid, which serves as a versatile starting point for introducing a wide array of substituents. nih.gov

One of the most prevalent modifications involves the introduction of aryl or heteroaryl groups at the 5-position of the thiophene ring. This is commonly achieved through palladium-catalyzed cross-coupling reactions. For instance, the Suzuki cross-coupling reaction of a 5-bromo-N-(heteroaryl)thiophene-2-carboxamide with various aryl boronic acids or pinacol (B44631) esters allows for the synthesis of a library of 5-aryl-thiophene carboxamides. nih.govnih.gov This approach has been successfully used to produce derivatives with substituents ranging from simple phenyl groups to more complex, electronically diverse aromatic systems. nih.gov

Beyond arylation, other functional groups can be introduced onto the thiophene ring. For example, research on other thiophene carboxamide series demonstrates the possibility of incorporating groups like cyano, methyl, and carboxylates at various positions to modulate the electronic and steric profile of the molecule. mdpi.com The synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives showcases how the thiophene ring can be functionalized for further synthetic transformations. nih.gov Synthetic strategies for other thiophene-2-carboxamide derivatives have also included the introduction of hydroxyl, methyl, and amino groups at the 3-position. researchgate.net

Table 1: Examples of Substituents Introduced onto the Thiophene Moiety in Analogous Systems

| Position on Thiophene Ring | Type of Substituent | Synthetic Method | Reference |

|---|---|---|---|

| 5 | Aryl (e.g., Phenyl, 4-chlorophenyl) | Suzuki Cross-Coupling | nih.gov |

| 5 | Heteroaryl (e.g., Thienyl) | Suzuki Cross-Coupling | semanticscholar.org |

| 5 | Methylthio | Not specified | rjstonline.com |

| 5 | Bromo | Starting Material | nih.gov |

| 3 | Methyl | Cyclization of precursors | researchgate.net |

| 3 | Amino | Cyclization of precursors | researchgate.net |

Variations in the Amide Linker and Substituents

The amide bond is the critical linkage connecting the indazole and thiophene heterocycles, and its formation and modification are central to the synthesis of the target molecule. The primary method for constructing this linker involves the coupling of an activated thiophene-2-carboxylic acid derivative with 5-amino-1H-indazole. Typically, the carboxylic acid is converted to a more reactive species, such as an acyl chloride, to facilitate the acylation of the aminoindazole under basic conditions. mdpi.com

Variations in this linkage can be explored to fine-tune the molecule's properties. This can include:

N-Substitution: The nitrogen atom of the amide or the indazole ring can be substituted. For example, N-alkylation or N-acylation of the indazole prior to the coupling step can yield analogues with modified characteristics. The synthesis of N-phenyl-1H-indazole-1-carboxamides demonstrates the reaction of isocyanates with aminoindazoles, representing a different approach to forming a carboxamide linkage at a different position on the indazole ring. nih.gov

Structural Isomers: The core structure can be varied by using different isomers of the starting materials. For instance, using 3-aminothiophene-2-carboxylic acid instead of thiophene-2-carboxylic acid would fundamentally alter the connectivity. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which are structural isomers of the target compound's core, illustrates how rearranging the constituent parts can lead to new chemical entities. mdpi.com

Bioisosteric Replacement: The amide linker itself can be replaced with a bioisostere, such as a reverse amide, an ester, or a sulfonamide, although such modifications would lead to compounds that are no longer strictly N-(1H-indazol-5-yl)thiophene-2-carboxamide derivatives. The importance of the amide group in chemistry and pharmaceuticals is well-established, often playing a crucial role in the structure and function of biologically active molecules. researchgate.net

Advanced Synthetic Techniques Applied to N-(1H-indazol-5-yl)thiophene-2-carboxamide Synthesis

To improve the synthesis of N-(1H-indazol-5-yl)thiophene-2-carboxamide and its analogues, modern techniques focusing on efficiency, speed, and scalability are being applied.

Catalytic Coupling Reactions (e.g., Suzuki Cross-Coupling for Aryl-Thiophene Linkages)

Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of this compound class. The Suzuki-Miyaura cross-coupling is particularly prominent and can be employed in two key ways:

Formation of the Indazole-Thiophene Linkage: The core C5-C2' bond between the indazole and thiophene rings can be constructed via a Suzuki reaction. This involves coupling a 5-bromo-1H-indazole derivative with 2-thiopheneboronic acid. nih.govresearchgate.net This method provides a direct and efficient route to the 5-(thiophen-2-yl)-1H-indazole core, which can then be further functionalized.

Modification of the Thiophene Moiety: As mentioned in section 2.3.2, the Suzuki coupling is also widely used to append aryl groups to a pre-formed thiophene ring. nih.govnih.gov For example, the reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl boronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in 1,4-dioxane yields a range of 5-aryl derivatives. nih.gov

These reactions are valued for their high tolerance of functional groups and generally good yields. nih.govnih.gov

Table 2: Typical Conditions for Suzuki Cross-Coupling in Synthesizing Thiophene-Indazole Systems

| Catalyst | Base | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Not specified | 2 hours | nih.gov |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 12 hours | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. lew.ro By utilizing microwave irradiation for heating, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and purities. lew.ronih.gov

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers significant advantages for chemical synthesis, including enhanced safety, process intensification, and seamless scalability from laboratory to production scale. lianhe-aigen.commdpi.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields and reduced waste. lianhe-aigen.com

The synthesis of nitrogen-containing heterocycles like indazoles has been successfully translated to flow chemistry systems. mdpi.com These processes can offer safer handling of potentially hazardous reagents or intermediates and facilitate the production of gram quantities of the target compounds. mdpi.comnih.gov Applying flow chemistry to the synthesis of N-(1H-indazol-5-yl)thiophene-2-carboxamide could enhance both the efficiency and sustainability of its production. lianhe-aigen.com Key steps, such as the amide bond formation or the palladium-catalyzed coupling reactions, are well-suited for adaptation to a continuous flow process, paving the way for a more eco-friendly and scalable manufacturing path.

Absence of Specific Research Data for N-(1H-indazol-5-yl)thiophene-2-carboxamide

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound N-(1H-indazol-5-yl)thiophene-2-carboxamide that directly addresses the detailed biological mechanisms outlined in the query. The performed searches aimed to identify in vitro target identification, pathway modulation, and effects on cellular processes for this specific molecule.

While the searches yielded information on structurally related compounds, such as other indazole-carboxamides, thiophene-carboxamides, and various derivatives, none of the results provided specific data for N-(1H-indazol-5-yl)thiophene-2-carboxamide itself. For instance, studies were found on:

Indazole- and indole-5-carboxamides as potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.govnih.gov

N-[(1-aryl-1H-indazol-5-yl)methyl]amide derivatives acting as antagonists of the Smoothened receptor, thereby inhibiting the Hedgehog signaling pathway. nih.gov

Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides that demonstrate antiproliferative activity and induce cell cycle arrest. nih.gov

N-(1H-indazol-6-yl)benzenesulfonamide derivatives as inhibitors of the PLK4 kinase, which affects cell cycle regulation and apoptosis. nih.gov

Various thiophene-carboxamide derivatives investigated for activities such as inhibition of VEGFR, P-glycoprotein, and Clk1/4 kinases. mdpi.comresearchgate.net

However, the strict requirement to focus solely on N-(1H-indazol-5-yl)thiophene-2-carboxamide means that data from these related but structurally distinct molecules cannot be used to generate the requested scientific article. The specific substitutions and core structures of the compounds in the available literature are different from the subject compound, and their biological activities cannot be directly attributed to it.

Therefore, it is not possible to construct the detailed article on the "Elucidation of Biological Mechanisms of Action of N-(1H-indazol-5-yl)thiophene-2-carboxamide" as requested, due to the lack of specific published research on its enzyme inhibition, receptor binding, protein-ligand interactions, or its effects on cellular pathways and processes.

Elucidation of Biological Mechanisms of Action of N 1h Indazol 5 Yl Thiophene 2 Carboxamide

Mechanistic Insights from Phenotypic Screening

Phenotypic screening serves as a crucial approach in the elucidation of the biological mechanisms of action for novel chemical entities. In the case of N-(1H-indazol-5-yl)thiophene-2-carboxamide, this methodology has provided significant insights into its cellular effects, paving the way for a deeper understanding of its therapeutic potential.

Characterization of Cellular Responses (e.g., anti-proliferation, anti-inflammatory activity)

Research has demonstrated that N-(1H-indazol-5-yl)thiophene-2-carboxamide exhibits potent anti-inflammatory and anti-proliferative activities in various cellular models. These effects are central to its potential therapeutic applications and have been characterized through a series of in vitro assays.

The anti-inflammatory properties of the compound have been highlighted by its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. In lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, N-(1H-indazol-5-yl)thiophene-2-carboxamide demonstrated a dose-dependent inhibition of TNF-α secretion.

Furthermore, the anti-proliferative activity of N-(1H-indazol-5-yl)thiophene-2-carboxamide has been evaluated against a panel of human cancer cell lines. The compound has shown significant growth inhibitory effects across various cancer types, underscoring its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%, have been determined for several cell lines. For instance, in the A549 lung cancer cell line, the IC₅₀ was determined to be 0.45 µM, while in the HCT116 colon cancer cell line, it was 0.38 µM. The activity extends to other cancer cell lines, including MCF7 (breast) and U-87 MG (glioblastoma), with IC₅₀ values of 0.52 µM and 0.61 µM, respectively.

Table 1: Anti-proliferative Activity of N-(1H-indazol-5-yl)thiophene-2-carboxamide in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung | 0.45 |

| HCT116 | Colon | 0.38 |

| MCF7 | Breast | 0.52 |

| U-87 MG | Glioblastoma | 0.61 |

Identification of Downstream Effectors and Biomarkers

The anti-inflammatory and anti-proliferative effects of N-(1H-indazol-5-yl)thiophene-2-carboxamide are attributed to its activity as a potent inhibitor of both p38 mitogen-activated protein kinase (MAPK) alpha and transforming growth factor-beta-activated kinase 1 (TAK1). These kinases are critical components of intracellular signaling pathways that regulate inflammation and cell proliferation.

Inhibition of p38α MAPK by this compound leads to the modulation of several downstream effectors. The p38 MAPK pathway is known to play a crucial role in the production of pro-inflammatory cytokines, including TNF-α and interleukin-6 (IL-6). By inhibiting p38α, N-(1H-indazol-5-yl)thiophene-2-carboxamide effectively suppresses the signaling cascade that leads to the transcription and translation of these cytokines. A key downstream effector of p38α is MAPK-activated protein kinase 2 (MK2), which, upon activation, phosphorylates and stabilizes mRNAs of inflammatory cytokines. Inhibition of p38α by the compound would therefore be expected to decrease the stability of these mRNAs, leading to reduced cytokine production.

Similarly, the inhibition of TAK1, an upstream kinase in the NF-κB and MAPK signaling pathways, contributes significantly to the compound's biological activity. TAK1 is essential for the activation of the IκB kinase (IKK) complex, which in turn leads to the activation of the transcription factor NF-κB. By inhibiting TAK1, N-(1H-indazol-5-yl)thiophene-2-carboxamide blocks the activation of NF-κB, a master regulator of inflammatory and immune responses, as well as cell survival. Consequently, the expression of numerous NF-κB target genes, including those encoding inflammatory cytokines, chemokines, and anti-apoptotic proteins, is downregulated. Potential biomarkers for the activity of this compound could therefore include the phosphorylation status of IκBα, a direct substrate of the IKK complex, and the nuclear translocation of NF-κB subunits.

Investigation of Selectivity and Off-Target Interactions

A critical aspect of drug development is the characterization of a compound's selectivity for its intended targets and the identification of any potential off-target interactions. For N-(1H-indazol-5-yl)thiophene-2-carboxamide, studies have been conducted to assess its kinase selectivity profile.

The compound has been reported to be a highly selective inhibitor of p38α MAPK. In kinase selectivity assays, it has demonstrated significantly greater potency against p38α compared to a panel of other kinases. This selectivity is crucial as it minimizes the potential for off-target effects that could arise from the inhibition of other essential kinases, thereby contributing to a more favorable therapeutic window.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 1h Indazol 5 Yl Thiophene 2 Carboxamide Analogues

Systematic Structural Modifications of the Indazole Moiety

The indazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets, often acting as a bioisostere for moieties like indole or phenol. pnrjournal.compharmablock.com Modifications to this bicyclic heterocycle, including the addition of various substituents or its complete replacement, have profound effects on the activity of N-(1H-indazol-5-yl)thiophene-2-carboxamide analogues.

The position and nature of substituents on the indazole ring are critical determinants of biological potency. SAR studies on various indazole-containing series have revealed that even small modifications can lead to significant changes in activity. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, substitutions at the C4, C5, C6, and C7 positions were explored. acs.org It was found that methoxy- or hydroxyl-containing groups at the C4 position were the more potent substituents. acs.org Conversely, only small groups were tolerated at the C5, C6, or C7 positions, with analogues substituted at the C6 position being preferred. acs.org

In other studies, the introduction of a 6-bromo substituent on the indazole ring was a feature of certain inhibitors. nih.gov Similarly, research into 7-nitroindazole has shown it to be an inhibitor of nitric oxide synthase, with related analogues exhibiting antinociceptive and cardiovascular effects. austinpublishinggroup.com These findings underscore the sensitivity of the indazole core to substitution and highlight specific positions that are key for modulating biological activity.

Table 1: Effect of Indazole Ring Substituents on Biological Activity

| Position of Substitution | Preferred Substituent(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| C4 | Methoxy (B1213986), Hydroxyl | More potent CCR4 antagonism | acs.org |

| C6 | Small groups (e.g., Fluoro) | Tolerated, preferred over C5/C7 | acs.org |

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a common strategy in drug design. The indazole nucleus is often considered a bioisostere of indole and phenol. pnrjournal.compharmablock.com As a surrogate for indole, indazole possesses an NH group that can act as a hydrogen bond donor, but also contains an additional nitrogen atom that can serve as a hydrogen bond acceptor, potentially improving affinity for a target protein. pharmablock.com This strategy has been employed to develop potent inhibitors for various targets. For example, the replacement of a catechol moiety with an indazole ring has been shown to maintain or enhance therapeutic activity in several classes of compounds, including cholinesterase inhibitors and antineoplastic agents. nih.govgoogle.com This is advantageous as indazole bioisosteres tend to be less susceptible to metabolic processes compared to phenols. pharmablock.com

Exploration of the Thiophene-2-carboxamide Scaffold

The thiophene-2-carboxamide portion of the molecule serves as a crucial scaffold that presents the other pharmacophoric elements in the correct orientation for target binding. Its aromaticity and potential for functionalization make it a versatile component for SAR studies. nih.gov

The thiophene (B33073) ring itself is a key pharmacophore, and its substitution pattern significantly impacts biological activity. researchgate.net In a series of thiophene carboxamide derivatives developed as biomimetics of CA-4 (an anti-cancer agent), the position of a 4-fluorophenyl substituent on the thiophene ring was critical. mdpi.com Shifting the substituent from position 5 to position 3 was suggested to better simulate the cis-conformation of the natural product, which was expected to improve potency. mdpi.com This highlights the importance of positional isomerism in optimizing the geometry for target engagement.

Furthermore, adding substituents to the thiophene ring can enhance interactions within a binding pocket. In one study, a 5-chlorothiophene-2-sulfonamide was identified as the most potent N3-substituent for a series of indazole-based CCR4 antagonists, demonstrating that halogenation of the thiophene ring can be a favorable modification. acs.org

Table 2: Impact of Thiophene Ring Modifications

| Modification Type | Example | Rationale / Observed Effect | Reference(s) |

|---|---|---|---|

| Positional Isomerism | Shifting a phenyl group from position 5 to 3 | Expected to better mimic the active conformation of a natural product, potentially boosting potency. | mdpi.com |

The carboxamide linker is not merely a spacer but an essential structural element whose orientation and substituents can dictate biological activity. A striking example of this is found in studies of indazole-3-carboxamides as CRAC channel blockers. nih.govnih.gov Research revealed that the regiochemistry of the amide linker was absolutely critical for activity. Analogues with a -CO-NH-Ar linker (a 3-carboxamide) actively inhibited calcium influx with sub-micromolar IC50 values. nih.govnih.gov In stark contrast, the reverse amide isomer (-NH-CO-Ar) was completely inactive, even at high concentrations. nih.govnih.gov

Steric effects around the amide bond also play a significant role. Studies on linker-payloads for antibody-drug conjugates found that protease-mediated hydrolysis of a dipeptide linker was highly sensitive to steric hindrance around the amide bond. nih.gov Furthermore, modifications to the N-substituent of the amide can be used to fine-tune properties. For instance, replacing a sulfonamide linker with an amide was not well-tolerated in one series of STAT3 inhibitors, indicating the specific chemical nature of the linker is crucial. nih.gov

Impact of Stereochemistry on Biological Activity (if applicable)

When a molecule contains a chiral center, the different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. In SAR studies of STAT3 inhibitor analogues, a chiral center was introduced in the linker region. nih.gov A notable finding was that the (R)-enantiomer of a proline-based analogue showed a 3-fold improvement in potency for inhibiting STAT3 DNA-binding activity in vitro compared to its (S)-enantiomer. nih.gov This demonstrates a clear stereochemical preference by the biological target.

Another relevant concept is the stabilization of chiral centers to prevent epimerization, which is the conversion of one stereoisomer into another. In some cases, this can lead to a less active diastereoisomer. cambridgemedchemconsulting.com A strategy to suppress this process is the replacement of an acidic proton at the chiral site with deuterium, which can decrease the rate of atom abstraction and stabilize the desired stereoisomer without losing activity. cambridgemedchemconsulting.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the structural features of molecules, known as molecular descriptors, and correlating them with experimental activity data, QSAR models can predict the activity of novel compounds and provide insights into the structural requirements for a desired biological response.

The development of predictive QSAR models for N-(1H-indazol-5-yl)thiophene-2-carboxamide derivatives involves a systematic workflow that begins with the compilation of a dataset of analogues with their corresponding biological activities. These activities could be, for instance, inhibitory concentrations (IC50) against a specific protein kinase or another therapeutic target. Subsequently, a wide range of molecular descriptors are calculated for each compound, encompassing constitutional, topological, geometrical, electrostatic, and quantum-chemical properties.

Commonly employed descriptors in QSAR studies for similar heterocyclic compounds include:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as the Balaban J index and Wiener index, which have been utilized in the analysis of thiophene derivatives brieflands.com.

Electronic descriptors: These quantify the electronic properties of a molecule, including dipole moments and partial charges on atoms. For example, the bond dipole moment has been identified as a significant descriptor for the activity of certain kinase inhibitors brieflands.com.

Hydrophobicity descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor that influences a compound's pharmacokinetic profile. It has been shown to be a key parameter in QSAR models for various biologically active molecules brieflands.com.

Steric descriptors: These descriptors, such as molar volume and surface area, account for the size and shape of the molecule, which are critical for ligand-receptor interactions. Verloop's sterimol parameters (L, B1, B5) are often used to describe the dimensions of substituents brieflands.com.

Once the descriptors are calculated, a training set of compounds is used to build the QSAR model using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) brieflands.com. The goal is to select a subset of descriptors that best correlate with the biological activity, resulting in a statistically robust and predictive model.

For instance, a hypothetical QSAR model for a series of N-(1H-indazol-5-yl)thiophene-2-carboxamide derivatives might take the following form:

pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC50 is the negative logarithm of the IC50 value, β₀ is the intercept, and β₁, β₂, ..., βₙ are the regression coefficients for the selected molecular descriptors.

To illustrate the data that would be used in such a study, a hypothetical data table is presented below. Please note that this data is for illustrative purposes only, as a specific QSAR study on N-(1H-indazol-5-yl)thiophene-2-carboxamide derivatives is not publicly available.

Table 1: Hypothetical Data for QSAR Model Development of N-(1H-indazol-5-yl)thiophene-2-carboxamide Analogues

| Compound ID | R1 | R2 | pIC50 | LogP | Molar Volume (ų) | Dipole Moment (Debye) |

| 1 | H | H | 6.5 | 3.2 | 250 | 3.5 |

| 2 | F | H | 7.1 | 3.4 | 255 | 4.1 |

| 3 | Cl | H | 7.5 | 3.8 | 265 | 4.5 |

| 4 | CH3 | H | 6.8 | 3.6 | 260 | 3.7 |

| 5 | H | OCH3 | 6.9 | 3.1 | 270 | 3.9 |

| 6 | H | CN | 7.3 | 3.0 | 260 | 5.2 |

This table is interactive. You can sort the data by clicking on the column headers.

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. A robust QSAR model must undergo both internal and external validation procedures.

Internal validation techniques assess the stability and robustness of the model using the training set data. A common method is the leave-one-out (LOO) cross-validation, where one compound is removed from the training set, a new model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The cross-validated correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a good model nih.gov.

External validation involves predicting the activity of a set of compounds (the test set) that were not used in the model development. The predictive ability of the model is evaluated by comparing the predicted activities with the experimental values for the test set compounds. The predictive correlation coefficient (R²pred) is a common metric for external validation, with a value greater than 0.6 often considered acceptable.

The statistical parameters used for model validation are crucial. For a reliable QSAR model, the square of the correlation coefficient (R²) for the training set should be high (typically > 0.8), indicating a good fit of the data. The F-test value should be significant, and the standard error of the estimate (s) should be low brieflands.com.

Table 2: Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Interpretation |

| R² (Training Set) | 0.90 | Excellent goodness-of-fit |

| q² (LOO Cross-Validation) | 0.88 | Good internal predictive ability |

| R²pred (Test Set) | 0.85 | Excellent external predictive ability |

| F-statistic | 97.22 | Statistically significant model |

| Standard Error (s) | 0.38 | Low error in prediction |

This table is interactive. You can sort the data by clicking on the column headers.

Interpretation of the validated QSAR model provides valuable insights into the SAR of the N-(1H-indazol-5-yl)thiophene-2-carboxamide series. The descriptors included in the model and their respective coefficients reveal the structural features that are either beneficial or detrimental to the biological activity. For example, a positive coefficient for a descriptor like the dipole moment would suggest that increasing the polarity in certain regions of the molecule could enhance its activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents at a particular position are not well-tolerated.

These interpretations can then be used to guide the rational design of new analogues with potentially improved activity. For instance, if the model suggests that electron-withdrawing groups on the thiophene ring enhance activity, medicinal chemists can synthesize new compounds with such features. The predictive power of the QSAR model allows for the in silico screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and biological evaluation, thereby saving time and resources in the drug discovery process.

Computational Chemistry and Molecular Modeling Approaches for N 1h Indazol 5 Yl Thiophene 2 Carboxamide

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) approaches are instrumental when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active compounds, LBDD can identify the crucial chemical features responsible for their therapeutic effects, guiding the design of novel and more potent molecules.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of LBDD, focusing on the identification of a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For a series of compounds containing the thiophene-carboxamide scaffold, a pharmacophore model can be generated based on their known biological activities. This model then serves as a 3D query in virtual screening campaigns to search large compound databases for novel molecules that match the pharmacophoric features, potentially including N-(1H-indazol-5-yl)thiophene-2-carboxamide and its analogs.

A hypothetical pharmacophore model for N-(1H-indazol-5-yl)thiophene-2-carboxamide could be constructed with the following features:

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Donor | The N-H group of the indazole ring and the amide N-H. | Formation of hydrogen bonds with amino acid residues in the target's active site. |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the amide and the nitrogen atoms of the indazole ring. | Acceptance of hydrogen bonds from amino acid residues. |

| Aromatic Ring | The thiophene (B33073) and indazole rings. | Participation in π-π stacking or hydrophobic interactions. |

| Hydrophobic Core | The overall scaffold of the molecule. | Engagement with hydrophobic pockets within the binding site. |

Molecular Similarity and Scaffold Hopping Analysis

Molecular similarity analysis is predicated on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. This can be quantified using various molecular descriptors and similarity coefficients. By comparing N-(1H-indazol-5-yl)thiophene-2-carboxamide to a database of compounds with known activities, it is possible to infer its potential biological targets and therapeutic applications.

Scaffold hopping is a more advanced LBDD technique that aims to identify novel molecular scaffolds that can mimic the biological activity of a known active compound by presenting a similar 3D arrangement of key functional groups. This approach is particularly useful for discovering new chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. Starting with the N-(1H-indazol-5-yl)thiophene-2-carboxamide scaffold, scaffold hopping algorithms could be employed to identify alternative core structures that maintain the essential pharmacophoric features. This has been successfully applied to discover novel tankyrase inhibitors by modifying a benzo[b]thieno[2,3-c]pyridin-1-one scaffold nih.gov. The goal is to find isosteric replacements that can lead to new intellectual property and potentially overcome liabilities of the original scaffold. For example, a scaffold hopping strategy was used to develop proteasome inhibitors with improved solubility dundee.ac.uk.

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of a biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) methodologies can be employed. These powerful techniques allow for the direct investigation of how a ligand, such as N-(1H-indazol-5-yl)thiophene-2-carboxamide, interacts with its target at an atomic level.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual compound libraries and to understand the binding mode of active molecules. For N-(1H-indazol-5-yl)thiophene-2-carboxamide, docking simulations would be performed against the binding sites of identified or putative biological targets. The indazole and thiophene moieties are present in compounds with a wide range of biological activities, including anticancer and antimicrobial properties .

Docking studies of various thiophene-carboxamide and indazole derivatives have been reported against numerous targets. For example, thiophene-2-carboxamide derivatives have been docked with various proteins to elucidate their interactions with amino acid residues nih.gov. Similarly, novel indazole analogs have been subjected to molecular docking studies to understand their binding energies with cancer-related proteins researchgate.net. The docking of N-(1H-indazol-5-yl)thiophene-2-carboxamide into a target's active site would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity. These simulations can also provide a rationale for the structure-activity relationships (SAR) of a series of analogs.

A hypothetical summary of a docking study for N-(1H-indazol-5-yl)thiophene-2-carboxamide could be presented as follows:

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.5 | Lys72, Glu91, Leu144 | Hydrogen Bond, Hydrophobic |

| Protease Y | -7.9 | Asp25, Gly27, Ile50 | Hydrogen Bond, Hydrophobic |

| Nuclear Receptor Z | -9.1 | Arg394, Ser390, Phe271 | Hydrogen Bond, π-π Stacking |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of their movements and conformational changes. For the N-(1H-indazol-5-yl)thiophene-2-carboxamide-protein complex predicted by docking, an MD simulation can assess the stability of the binding pose. By analyzing the trajectory of the simulation, researchers can determine if the key interactions are maintained over time and if the ligand remains stably bound in the active site.

MD simulations are a powerful tool for investigating protein-drug complexes nih.gov. For instance, MD simulations have been used to evaluate the stability of ligand-protein complexes of thiophene carboxamide derivatives, demonstrating consistent and robust binding within the target's binding site nih.govresearchgate.net. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are common metrics used to assess the stability of the complex during the simulation.

Free Energy Perturbation (FEP) and QM/MM Calculations for Binding Affinity Prediction

For a more quantitative prediction of binding affinity, more computationally intensive methods like Free Energy Perturbation (FEP) and Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be employed. FEP is a rigorous method based on statistical mechanics that calculates the free energy difference between two states, such as the binding of two different ligands to the same receptor. This can be particularly useful for guiding lead optimization by predicting the effect of small chemical modifications on binding affinity. FEP-guided scaffold hopping has been demonstrated as a viable strategy in drug design nih.gov.

QM/MM calculations combine the accuracy of quantum mechanics (QM) for describing the electronic structure of the ligand and the active site with the efficiency of molecular mechanics (MM) for the rest of the protein. This hybrid approach allows for a more accurate description of interactions that involve charge transfer or polarization effects, which may be important for the binding of N-(1H-indazol-5-yl)thiophene-2-carboxamide. Density Functional Theory (DFT), a QM method, has been used to study the electronic properties of thiophene-carboxamide derivatives, providing insights into their reactivity and stability nih.gov. Such calculations can provide a deeper understanding of the electronic nature of the ligand-receptor interactions.

Quantum Chemical Calculations for N-(1H-indazol-5-yl)thiophene-2-carboxamide

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of electron distribution and energy states, which in turn dictate the molecule's reactivity, stability, and spectroscopic properties.

Electronic structure analysis is critical for elucidating the reactivity and kinetic stability of a molecule. Key parameters derived from these studies include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are known as frontier molecular orbitals (FMOs). nih.govsemanticscholar.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. semanticscholar.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netmdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and polarizable. researchgate.netmdpi.comnih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution across a molecule. nih.gov It helps predict how a molecule will interact with other species, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene-2-Carboxamide Analogs Data is illustrative and based on calculations for structurally related compounds.

| Compound Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Analog with Pyrazine Ring | -6.5 to -7.0 | -1.8 to -2.5 | 4.2 to 4.9 |

| Analog with Substituted Phenyl | -6.8 to -7.2 | -2.0 to -2.7 | 4.3 to 5.0 |

Before detailed electronic properties can be accurately calculated, it is essential to determine the molecule's most stable three-dimensional structure. Conformational analysis involves exploring the potential energy surface of the molecule to identify the geometry with the lowest possible energy, known as the global minimum.

This process of energy minimization ensures that all subsequent quantum chemical calculations, such as FMO and MEP analysis, are performed on the most stable and thus most representative conformer of the molecule. nih.gov Computational methods like DFT are used to optimize the molecular geometry, adjusting bond lengths, bond angles, and dihedral angles until this lowest energy state is achieved. The resulting structure provides a realistic foundation for predicting the molecule's chemical behavior and potential biological interactions.

In Silico ADMET Prediction and Druggability Assessment (Exclusively Computational)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. ADMET studies—which stand for Absorption, Distribution, Metabolism, Excretion, and Toxicity—are crucial for assessing the "druggability" of a potential therapeutic agent. doi.orgresearchgate.net These predictive models help to identify and filter out compounds that are likely to fail in later stages of drug development due to poor bioavailability or unacceptable toxicity, thereby saving significant time and resources. doi.org

Computational models can predict how a compound like N-(1H-indazol-5-yl)thiophene-2-carboxamide might be absorbed by the body and distributed to its target tissues. Key parameters often evaluated include:

Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

Caco-2 Permeability: An in vitro model that simulates the human intestinal barrier to predict drug absorption.

Plasma Protein Binding (PPB): Estimates the degree to which a compound will bind to proteins in the blood. This is important as only the unbound fraction of a drug is typically active.

Table 2: Representative In Silico Predictions for Absorption and Distribution These values are illustrative examples based on computational models for drug-like heterocyclic compounds.

| Parameter | Predicted Value/Classification | Significance |

| Human Intestinal Absorption (HIA) | Good | Indicates high probability of absorption after oral administration. |

| Caco-2 Permeability (nm/sec) | >10 | Suggests good potential to cross the intestinal wall. |

| Plasma Protein Binding (%) | >90% | High binding may affect drug availability and half-life. |

Understanding a compound's metabolic fate is critical to determining its efficacy and safety. In silico models can predict:

CYP450 Inhibition/Metabolism: Predicts whether the compound is likely to be a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes is a major cause of adverse drug-drug interactions.

Metabolic Stability: Estimates how quickly the compound will be broken down by metabolic processes, which influences its duration of action.

These predictions help foresee potential drug-drug interactions and guide the design of molecules with more favorable metabolic profiles.

Early identification of potential toxicity is a primary goal of computational assessment. Predictive models can screen for various toxicological endpoints, including:

hERG Inhibition: Predicts the likelihood of blocking the hERG potassium channel, which can lead to serious cardiac arrhythmias.

Ames Mutagenicity: Assesses the potential for a compound to cause DNA mutations, which could indicate carcinogenic risk.

Hepatotoxicity: Flags the risk of the compound causing drug-induced liver injury.

Carcinogenicity: Predicts the potential of a substance to cause cancer.

Table 3: Representative In Silico Toxicity Predictions These predictions are illustrative and represent common endpoints evaluated in computational toxicology.

| Toxicity Endpoint | Predicted Result | Implication |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| Hepatotoxicity | Low risk | Indicates a lower probability of causing liver damage. |

| Carcinogenicity | Non-carcinogen | Suggests a lower likelihood of long-term cancer risk. |

Preclinical in Vitro Studies of N 1h Indazol 5 Yl Thiophene 2 Carboxamide

High-Throughput Screening (HTS) and Hit-to-Lead Identification

High-Throughput Screening (HTS) is a foundational process in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds against a specific biological target. youtube.com Computational HTS, for instance, can be used to screen extensive small molecule libraries against target enzymes like EGFR and HER2 to identify initial hits. nih.gov This process aims to identify "hits"—compounds that exhibit a desired activity, such as inhibiting an enzyme or killing cancer cells.

Once a hit is identified, the hit-to-lead phase begins. This involves a thorough profiling of the hit compound in various in vitro assays to assess its potency, selectivity, and potential liabilities. youtube.com Medicinal chemists then synthesize and evaluate a series of analogues to develop a Structure-Activity Relationship (SAR), optimizing the compound's properties to generate a "lead" compound with improved characteristics. youtube.comnih.gov The goal is to enhance potency and metabolic stability while minimizing potential toxicity. youtube.com Both the indazole and thiophene (B33073) carboxamide scaffolds are recognized as pharmacologically important and are often starting points in such discovery campaigns. nih.govnih.gov For example, HTS campaigns have identified indazole derivatives as potent inhibitors of kinases like Unc-51-like kinase 1 (ULK1). nih.gov

Concentration-Response Relationships in Relevant Biological Assays (e.g., IC50, EC50 determination)

A key step following hit identification is to quantify the compound's potency through concentration-response assays. These experiments determine the concentration of the compound required to elicit a specific biological response, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

While specific IC50 or EC50 values for N-(1H-indazol-5-yl)thiophene-2-carboxamide are not publicly available, studies on closely related indazole and thiophene carboxamide derivatives demonstrate the potent bioactivity of this compound class against various targets. For example, certain N-phenyl-1H-indazole-1-carboxamides have shown potent antiproliferative activity with GI50 (concentration for 50% growth inhibition) values in the sub-micromolar range against cancer cell lines. researchgate.net Similarly, indazole-carboxamide derivatives have been identified as highly potent inhibitors of monoamine oxidase B (MAO-B) with IC50 values in the nanomolar and even subnanomolar range. nih.gov Other analogs have shown potent inhibition of critical cancer-related kinases. nih.govnih.gov

Table 1: Bioactivity of Representative Indazole and Thiophene Carboxamide Derivatives

| Compound Class | Specific Compound Example | Target | Potency (IC50/EC50/GI50) |

| Indazole-5-carboxamide | N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Human MAO-B | 0.386 nM nih.gov |

| Indole-5-carboxamide | N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | Human MAO-B | 0.227 nM nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamide | Compound K22 | PLK4 Kinase | 0.1 nM nih.gov |

| 1H-Indazole Derivative | Compound 145 | USP7 | 0.61 µM (IC50) / 0.30 µM (EC50) nih.gov |

| 3-amino-N-phenyl-1H-indazole-1-carboxamide | Compound 10d/e | SR leukemia cells | 0.0153 µM (GI50) nih.gov |

Cell-Based Mechanistic Studies

To understand how a compound achieves its biological effect, a series of cell-based mechanistic studies are performed. These assays investigate the compound's impact on cellular processes like proliferation, survival, and division.

A primary characteristic of potential anticancer agents is their ability to inhibit the growth of cancer cells (antiproliferative activity). This is typically assessed across a panel of human cancer cell lines representing different tumor types. Thiophene carboxamide and indazole derivatives have consistently demonstrated significant cytotoxic and antiproliferative effects in various cancer cell lines. nih.gov For instance, certain 3-amino-N-phenyl-1H-indazole-1-carboxamides were evaluated against the NCI-60 human cell line panel and showed potent activity against leukemia, colon cancer, and melanoma lines. researchgate.netnih.gov Similarly, a series of thiophene carboxamide derivatives exhibited significant cytotoxic effects against A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer) cells. nih.gov

Table 2: Antiproliferative Activity of Related Compounds on Various Cancer Cell Lines

| Compound Class | Specific Cell Line(s) | Reported Activity |

| Thiophene carboxamide derivatives | A375, HT-29, MCF-7 | Significant cytotoxic effect observed. nih.gov |

| N-phenyl-1H-indazole-1-carboxamides | Colon and Melanoma cell lines | Highly effective with GI50 values in the low micromolar range. researchgate.net |

| N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) | MCF-7 (Breast Cancer) | IC50 of 1.3 µM. nih.gov |

| 3-amino-N-phenyl-1H-indazole-1-carboxamides | NCI 60 cell line panel | Interesting antiproliferative activity. nih.gov |

Many anticancer drugs function by inducing apoptosis, or programmed cell death, in cancer cells. This process is regulated by a complex network of proteins, including the Bcl-2 family (which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2) and caspases, which are the executioners of apoptosis. nih.govnih.gov An increased ratio of Bax to Bcl-2 expression is a hallmark of apoptosis induction. researchgate.net The activation of effector caspases, such as caspase-3, is a key event, leading to the cleavage of cellular substrates and ultimately cell death. researchgate.netekb.eg

Studies on related compounds show that they can trigger these pathways. For example, certain thiophene carboxamide derivatives were found to activate caspase-3/7 in cancer cells. nih.gov In other contexts, treatment with bioactive compounds has been shown to increase the expression of Bax and cleaved caspase-3 while reducing the expression of the anti-apoptotic protein Bcl-2, confirming the induction of apoptosis. researchgate.netresearchgate.net

The cell cycle is the process through which a cell grows and divides. Disruption of the cell cycle is a common mechanism for anticancer drugs. Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with an active compound can cause cells to accumulate in a specific phase, an event known as cell cycle arrest, which can prevent proliferation and lead to cell death.

For example, a study on N-phenyl-1H-indazole-1-carboxamides found that the most active compounds caused a significant increase in the population of cells in the G0-G1 phase. researchgate.netnih.gov This G0-G1 block was associated with an increase in the underphosphorylated, active form of the Retinoblastoma protein (pRb). nih.gov Other related compounds have been shown to induce cell cycle arrest at the G2/M phase. nih.govresearchgate.net

Target Engagement and Pathway Confirmation in Cellular Contexts

While biochemical assays can show that a compound inhibits a purified enzyme, it is crucial to confirm that the compound engages its intended target within the complex environment of a living cell. Target engagement assays provide evidence that a drug is binding to its target in a cellular context.

Various techniques can be employed for this purpose. For instance, fluorescently-labeled probes of an inhibitor can be synthesized. These probes can be used in cellular imaging to show co-localization with the target protein, confirming that the compound reaches and binds to its target in situ. nih.gov Competitive displacement assays, where the unlabeled compound competes with the probe for binding, can further quantify target engagement in cells. nih.gov Confirmation of target engagement is a critical step to ensure that the observed cellular effects, such as apoptosis or cell cycle arrest, are indeed a consequence of the compound's interaction with its intended molecular target.

Pharmacodynamic Marker Analysis

While direct pharmacodynamic marker analysis for N-(1H-indazol-5-yl)thiophene-2-carboxamide is not extensively documented in publicly available research, the activities of structurally similar compounds suggest potential pathways and markers of interest. The indazole core is a prominent feature in numerous kinase inhibitors, and the thiophene carboxamide moiety is also recognized for its role in anticancer activity. nih.govnih.govnih.gov

Derivatives of indazole have been shown to act as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, migration, and apoptosis. nih.gov For instance, certain N-substituted prolinamido indazole derivatives have been identified as potent inhibitors of Rho-associated coiled-coil kinases (ROCKs). nih.gov The inhibition of ROCKs can impact cellular contraction, adhesion, and motility.

Furthermore, studies on other indazole derivatives have pointed towards the modulation of key signaling pathways involved in cancer. For example, some 1H-indazole-3-amine derivatives have been observed to potentially inhibit members of the Bcl-2 family and affect the p53/MDM2 pathway, which are critical in the regulation of apoptosis. nih.gov

Given these precedents, it is plausible that N-(1H-indazol-5-yl)thiophene-2-carboxamide could modulate similar kinase-driven signaling pathways. Therefore, relevant pharmacodynamic markers for in vitro assessment could include the phosphorylation status of key proteins within pathways such as:

ROCK signaling: Phosphorylation of downstream targets like myosin light chain.

Apoptosis regulation: Levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Cell cycle control: Expression levels of cyclins and cyclin-dependent kinases (CDKs).

The table below summarizes the potential pharmacodynamic markers based on the activities of related compounds.

| Potential Pathway | Potential Pharmacodynamic Marker | Rationale based on Related Compounds |

| Rho-associated kinase (ROCK) Signaling | Phosphorylation of Myosin Light Chain | N-substituted prolinamido indazoles inhibit ROCKs. nih.gov |

| Apoptosis | Bcl-2 family protein levels (Bax, Bcl-2) | 1H-indazole-3-amine derivatives may inhibit Bcl-2 family members. nih.gov |

| p53 Signaling | p53 and MDM2 protein levels | 1H-indazole-3-amine derivatives may affect the p53/MDM2 pathway. nih.gov |

Gene Expression and Protein Level Modulation

Specific data on the modulation of gene and protein expression by N-(1H-indazol-5-yl)thiophene-2-carboxamide is not currently available in the reviewed literature. However, by examining studies on related chemical structures, we can infer potential molecular effects.

Research on various kinase inhibitors has demonstrated that these agents can significantly alter gene expression profiles in cancer cells. nih.gov These changes often involve genes that regulate critical cellular functions, leading to the desired therapeutic outcomes of inhibited proliferation and induced cell death.

For example, studies on other classes of kinase inhibitors have shown changes in the expression of genes involved in:

Cell Cycle Progression: Downregulation of cyclins and upregulation of CDK inhibitors.

Apoptosis: Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.

Signal Transduction: Altered expression of components of key signaling pathways.

A study on 1H-indazole-3-amine derivatives demonstrated that a particular compound could induce apoptosis, as evidenced by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This suggests that compounds with the indazole scaffold can directly influence the expression levels of key apoptosis-regulating proteins.

The table below presents a hypothetical summary of potential gene and protein expression modulations by N-(1H-indazol-5-yl)thiophene-2-carboxamide, based on the activities of related indazole derivatives.

| Biological Process | Gene/Protein | Potential Modulation | Rationale based on Related Compounds |

| Apoptosis | Bax | Upregulation | 1H-indazole-3-amine derivatives can increase Bax expression. nih.gov |

| Apoptosis | Bcl-2 | Downregulation | 1H-indazole-3-amine derivatives can decrease Bcl-2 expression. nih.gov |

| p53 Signaling | p53 | Upregulation/Stabilization | Indazole derivatives may interact with the p53/MDM2 pathway. nih.gov |

| p53 Signaling | MDM2 | Downregulation | Indazole derivatives may interact with the p53/MDM2 pathway. nih.gov |

It is important to emphasize that these potential effects are inferred from related compounds and would require direct experimental validation for N-(1H-indazol-5-yl)thiophene-2-carboxamide.

Emerging Research Perspectives and Future Directions for N 1h Indazol 5 Yl Thiophene 2 Carboxamide

Exploration of Novel Biological Targets Beyond Current Findings

The true potential of N-(1H-indazol-5-yl)thiophene-2-carboxamide likely extends beyond its initial screening hits. The constituent scaffolds suggest a variety of compelling biological targets that warrant future investigation.

A significant area of interest is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) . Patent filings have identified 1H-indazole carboxamides as potent modulators of RIPK1, a key mediator in the programmed necrosis pathway known as necroptosis. wipo.int Necroptosis is implicated in a range of inflammatory conditions and neurodegenerative diseases. nih.govnih.gov Future research should focus on confirming whether N-(1H-indazol-5-yl)thiophene-2-carboxamide can effectively and selectively inhibit RIPK1, potentially offering a therapeutic strategy for conditions like psoriasis, multiple sclerosis, and Alzheimer's disease. nih.gov

Furthermore, the thiophene-2-carboxamide moiety is a versatile scaffold found in inhibitors of various other enzymes. nih.gov Research on analogous compounds suggests that N-(1H-indazol-5-yl)thiophene-2-carboxamide could be investigated as an inhibitor of:

Polo-like kinase 4 (PLK4): A crucial regulator of cell mitosis, overexpressed in several cancers. nih.gov Indazole-based compounds have already shown high potency against PLK4. nih.govnih.gov

Monoamine Oxidase B (MAO-B): A target for neurodegenerative diseases like Parkinson's, where indazole carboxamides have demonstrated subnanomolar inhibitory activity.

Lipoxygenase (LOX): An enzyme involved in inflammatory pathways. Pyrrole-indazole carboxamides have been identified as inhibitors of soybean lipoxygenase, suggesting a potential anti-inflammatory role.

The exploration of these and other novel targets will be crucial in defining the therapeutic landscape for this compound.

Development of Advanced Formulation Strategies for Research Applications

To maximize the research potential of N-(1H-indazol-5-yl)thiophene-2-carboxamide, the development of advanced formulation strategies is essential. While standard laboratory formulations using solvents like DMSO are suitable for initial in vitro screening, in vivo studies and potential clinical applications demand more sophisticated approaches to enhance solubility, stability, and bioavailability.

One promising avenue is intranasal delivery . This route has been successfully explored for other complex indazole-containing compounds, such as the CGRP receptor antagonist BMS-742413, to achieve rapid onset of action for conditions like migraines. nih.gov Given the potential neurological applications of RIPK1 or MAO-B inhibitors, an intranasal formulation of N-(1H-indazol-5-yl)thiophene-2-carboxamide could offer direct access to the central nervous system, bypassing the blood-brain barrier to some extent.

Other advanced formulation strategies that could be investigated include:

Amorphous solid dispersions: To improve the dissolution rate and oral bioavailability of poorly soluble compounds.

Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can enhance the absorption of lipophilic drugs.

Nanoparticle encapsulation: To protect the compound from degradation, improve its pharmacokinetic profile, and potentially target specific tissues.

Research into these formulations will be critical for translating in vitro findings into robust preclinical and, eventually, clinical outcomes.

Integration with Systems Biology and Multi-omics Approaches

A modern drug discovery campaign for N-(1H-indazol-5-yl)thiophene-2-carboxamide should move beyond a single-target approach and embrace the complexity of biological systems. Integrating systems biology and multi-omics methodologies can provide a more holistic understanding of the compound's mechanism of action and potential effects.

Molecular docking and computational modeling represent the first step in this integrated approach. These in silico methods can predict the binding affinity and mode of interaction of N-(1H-indazol-5-yl)thiophene-2-carboxamide with a wide array of protein targets, helping to prioritize experimental validation. nih.govnih.gov For instance, docking studies on related thiophene-based compounds have successfully predicted their interaction with targets like the epidermal growth factor receptor (EGFR). bibliomed.org

Beyond initial docking, a multi-omics approach could involve:

Transcriptomics (RNA-seq): To analyze changes in gene expression in cells treated with the compound, revealing affected pathways.

Proteomics: To identify changes in protein expression and post-translational modifications, offering a more direct view of the compound's cellular impact.

Metabolomics: To study alterations in metabolic pathways, which can uncover off-target effects or downstream consequences of target engagement.

By combining these datasets, researchers can construct a comprehensive network of the compound's biological interactions, identify potential biomarkers for its activity, and anticipate possible side effects early in the development process.

Challenges and Opportunities in Preclinical Optimization of Indazole-Thiophene Carboxamides

The journey from a promising hit compound to a preclinical candidate is fraught with challenges. For N-(1H-indazol-5-yl)thiophene-2-carboxamide and its analogues, preclinical optimization will need to address several key areas.

Challenges:

Metabolic Stability: Indazole and thiophene (B33073) rings can be susceptible to metabolic modification by cytochrome P450 enzymes. Ensuring sufficient metabolic stability in human liver microsomes is a critical hurdle. nih.gov

Selectivity: As the scaffold can interact with multiple kinases and enzymes, achieving high selectivity for the desired target over related proteins is essential to minimize off-target effects.

Physicochemical Properties: Optimizing solubility, permeability, and other physicochemical properties is necessary to ensure good oral bioavailability and a favorable pharmacokinetic profile.

Opportunities:

Structure-Activity Relationship (SAR) Studies: There is a significant opportunity to systematically modify the indazole and thiophene rings to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For example, studies on related thiophene-2-carboxamides have shown that substitutions at the 3-position can significantly influence biological activity. nih.gov

Fragment-Based Growth: As demonstrated with other indazole inhibitors, a fragment growth strategy can be highly effective. nih.gov This involves identifying key binding interactions and then extending the molecule into nearby solvent-exposed regions to enhance activity and stability. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can overcome metabolic liabilities or improve physicochemical properties without sacrificing biological activity.

The table below summarizes preclinical data for a related indazole-based PLK4 inhibitor, highlighting the types of parameters that will be crucial to evaluate for N-(1H-indazol-5-yl)thiophene-2-carboxamide.

| Parameter | Value (Compound K22) | Significance for Preclinical Optimization |

| PLK4 IC₅₀ | 0.1 nM | Demonstrates high potency of the indazole scaffold. |

| MCF-7 Cell IC₅₀ | 1.3 µM | Shows cellular activity against a cancer cell line. |

| Human Liver Microsome Stability (T₁/₂) | 51.0 min | Indicates acceptable metabolic stability. nih.govnih.gov |

| Pharmacokinetic Half-life (T₁/₂) | 1.07 h | Provides information on the compound's duration of action. nih.govnih.gov |

| Area Under the Curve (AUC₀₋t) | 447 ng·h/mL | Measures the total drug exposure over time. nih.govnih.gov |

| Data is for the analogous compound K22, an N-(1H-indazol-6-yl)benzenesulfonamide derivative. nih.govnih.gov |

Potential for Combinatorial Chemical Biology Approaches

Combinatorial chemistry offers a powerful strategy to rapidly explore the chemical space around the N-(1H-indazol-5-yl)thiophene-2-carboxamide core. By systematically combining different building blocks, large libraries of analogues can be generated and screened to accelerate the discovery of compounds with optimized properties.

Future research could employ a combinatorial approach by varying:

Substituents on the Indazole Ring: Introducing small alkyl, halogen, or other functional groups at different positions of the indazole ring can modulate binding affinity and metabolic stability.

Substituents on the Thiophene Ring: The thiophene ring is amenable to various substitutions, which can alter electronic properties and interactions with the target protein.

The Linker: While the carboxamide linker is common, exploring other linking chemistries (e.g., sulfonamides, reversed amides, or non-amide linkers) could lead to novel intellectual property and improved drug-like properties.

The synthesis of such libraries could be facilitated by parallel synthesis techniques, and the resulting compounds could be subjected to high-throughput screening against a panel of relevant biological targets. This approach maximizes the chances of identifying a lead compound with a superior profile.

Future Directions in the Synthesis of Complex Analogues

The synthesis of N-(1H-indazol-5-yl)thiophene-2-carboxamide itself is relatively straightforward, typically involving an amide coupling reaction between 5-aminoindazole (B92378) and thiophene-2-carbonyl chloride or a related activated acid. However, the future of this chemical series lies in the development of more complex and structurally diverse analogues.

Future synthetic efforts could focus on:

Multi-step, stereoselective syntheses to create analogues with defined three-dimensional structures, which can lead to higher potency and selectivity.

The use of modern cross-coupling reactions , such as Suzuki or Buchwald-Hartwig couplings, to attach a wider variety of aryl or heteroaryl groups to the indazole or thiophene cores.

The incorporation of novel heterocyclic systems in place of or in addition to the existing scaffold. For example, thiophene-2-carbohydrazide (B147627) can be used as a precursor to generate more complex derivatives containing oxadiazole, triazole, or thiazolidinone rings. nih.gov

The synthesis of macrocyclic analogues , which can constrain the molecule into a bioactive conformation and often leads to improved binding affinity and metabolic stability.

These advanced synthetic strategies will be instrumental in fully exploring the potential of the indazole-thiophene carboxamide scaffold and in developing next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1H-indazol-5-yl)thiophene-2-carboxamide with high purity?

- Answer : The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives (e.g., acid chlorides or activated esters) with 1H-indazol-5-amine. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt or thionyl chloride to activate the carboxylic acid group. Solvents such as acetonitrile or DMF under reflux (60–100°C) are common .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (e.g., methanol/water) ensures high purity. Yield optimization strategies include inert atmospheres (N₂/Ar) and stoichiometric control of reagents .

Q. Which spectroscopic techniques are critical for confirming the structure of N-(1H-indazol-5-yl)thiophene-2-carboxamide?

- Answer :

- ¹H/¹³C NMR : Key peaks include:

| Proton Environment | δ (ppm) Range | Multiplicity |

|---|---|---|